molecular formula C9H10O5 B3220791 2-Hydroxy-3,6-dimethoxybenzoic acid CAS No. 1202796-53-9

2-Hydroxy-3,6-dimethoxybenzoic acid

Cat. No.: B3220791
CAS No.: 1202796-53-9
M. Wt: 198.17 g/mol
InChI Key: CGKSGRULFQKIJO-UHFFFAOYSA-N
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Description

2-Hydroxy-3,6-dimethoxybenzoic acid is a useful research compound. Its molecular formula is C9H10O5 and its molecular weight is 198.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-3,6-dimethoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-3,6-dimethoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-hydroxy-3,6-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4,10H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKSGRULFQKIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Spectral Analysis of 2-Hydroxy-3,6-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 2-Hydroxy-3,6-dimethoxybenzoic Acid and the Imperative of Spectral Characterization

2-Hydroxy-3,6-dimethoxybenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a hydroxyl, two methoxy groups, and a carboxylic acid function on a benzene ring, presents a unique electronic and steric environment. These features are critical in determining its chemical reactivity, biological activity, and potential applications in medicinal chemistry and materials science.

Accurate structural elucidation is the cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools in this endeavor. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous confirmation of a molecule's identity and purity.

This guide will delve into the theoretical underpinnings and practical application of these techniques for the characterization of 2-Hydroxy-3,6-dimethoxybenzoic acid. We will explore the expected spectral data and provide a detailed analysis based on established principles and comparative data from its structural isomers.

2-Hydroxy-3,6-dimethoxybenzoic_acid 2-Hydroxy-3,6-dimethoxybenzoic Acid 1H_NMR ¹H-NMR Spectroscopy 2-Hydroxy-3,6-dimethoxybenzoic_acid->1H_NMR Proton Environment 13C_NMR ¹³C-NMR Spectroscopy 2-Hydroxy-3,6-dimethoxybenzoic_acid->13C_NMR Carbon Skeleton MS Mass Spectrometry 2-Hydroxy-3,6-dimethoxybenzoic_acid->MS Molecular Weight & Fragmentation IR Infrared Spectroscopy 2-Hydroxy-3,6-dimethoxybenzoic_acid->IR Functional Groups Structural_Elucidation Complete Structural Elucidation 1H_NMR->Structural_Elucidation 13C_NMR->Structural_Elucidation MS->Structural_Elucidation IR->Structural_Elucidation

Caption: Workflow for the spectroscopic analysis of 2-Hydroxy-3,6-dimethoxybenzoic acid.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

Theoretical Principles and Experimental Rationale

¹H-NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.

Experimental Protocol: A typical ¹H-NMR spectrum is acquired by dissolving a small sample of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid solvent interference. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm). The choice of solvent is crucial; for acidic compounds like benzoic acids, a non-protic solvent like DMSO-d₆ is often preferred to observe the exchangeable acidic proton of the carboxylic acid and the phenolic hydroxyl group.

Predicted ¹H-NMR Spectrum of 2-Hydroxy-3,6-dimethoxybenzoic Acid

Based on the structure of 2-Hydroxy-3,6-dimethoxybenzoic acid, we can predict the following signals:

  • Aromatic Protons: Two signals are expected in the aromatic region (typically 6.5-8.0 ppm). These two protons are on a tetrasubstituted benzene ring and would likely appear as doublets due to coupling with each other. Their exact chemical shifts would be influenced by the electronic effects of the four substituents.

  • Methoxy Protons: Two distinct singlets are expected for the two methoxy groups (-OCH₃). Their chemical shifts will be slightly different due to their different positions on the aromatic ring.

  • Hydroxyl and Carboxylic Acid Protons: Two broad singlets are expected for the phenolic hydroxyl (-OH) and carboxylic acid (-COOH) protons. These signals are often broad due to chemical exchange and their chemical shifts can vary depending on the solvent and concentration.

Comparative Analysis with Isomers

While specific experimental data for 2-Hydroxy-3,6-dimethoxybenzoic acid is elusive, data for its isomers like 2,6-dimethoxybenzoic acid and 2-hydroxy-3-methoxybenzoic acid can provide valuable insights. For instance, the ¹H-NMR spectrum of a derivative of 2-hydroxy-3-methoxybenzaldehyde showed a singlet for the -OCH₃ group at 3.83 ppm and multiplet signals for the aromatic protons between 6.87-7.29 ppm[1].

Compound Aromatic Protons (ppm) Methoxy Protons (ppm) Other Protons (ppm) Reference
2,6-dimethoxybenzoic acid7.33 (t), 6.60 (d)3.75 (s)12.69 (s, COOH)[2]
2-hydroxy-3-methoxybenzaldehyde derivative6.87-7.29 (m)3.83 (s)10.85 (s, OH)[1]
4-hydroxy-3,5-dimethoxybenzoic acid7.39 (s)3.96 (s)-[3]

Table 1: Comparative ¹H-NMR data of related benzoic acid derivatives.

For 2-Hydroxy-3,6-dimethoxybenzoic acid, the two aromatic protons would be ortho to each other, likely resulting in a coupling constant of around 8-9 Hz. The chemical shifts would be influenced by the electron-donating effects of the hydroxyl and methoxy groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

Theoretical Principles and Experimental Rationale

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., hybridization, attached electronegative atoms).

Experimental Protocol: Similar to ¹H-NMR, the sample is dissolved in a deuterated solvent. ¹³C-NMR spectra are typically proton-decoupled, meaning each carbon signal appears as a singlet. This simplifies the spectrum and improves the signal-to-noise ratio.

Predicted ¹³C-NMR Spectrum of 2-Hydroxy-3,6-dimethoxybenzoic Acid

For 2-Hydroxy-3,6-dimethoxybenzoic acid, we would expect to see nine distinct signals:

  • Carbonyl Carbon: A signal in the downfield region (165-180 ppm) corresponding to the carboxylic acid carbon.

  • Aromatic Carbons: Six signals for the six carbons of the benzene ring. The carbons attached to the oxygen atoms (C-OH and C-OCH₃) will be shifted further downfield compared to the carbons bearing only hydrogen atoms.

  • Methoxy Carbons: Two signals for the two methoxy group carbons, typically in the range of 55-65 ppm.

Comparative Analysis with Isomers

The ¹³C-NMR spectrum of 2,6-dimethoxybenzoic acid in DMSO-d₆ shows signals at δ 166.7 (C=O), 156.1, 130.4, 114.4, 104.1 (aromatic carbons), and 55.8 (-OCH₃)[2]. This provides a good reference for the expected chemical shifts in our target molecule. The presence of a hydroxyl group in place of a methoxy group would lead to a downfield shift for the carbon it is attached to.

Compound C=O (ppm) Aromatic C-O (ppm) Aromatic C-H/C-C (ppm) -OCH₃ (ppm) Reference
2,6-dimethoxybenzoic acid166.7156.1130.4, 114.4, 104.155.8[2]
4-hydroxy-3,5-dimethoxybenzoic acid ethyl ester166.4146.6, 139.2121.5, 106.756.5[3]

Table 2: Comparative ¹³C-NMR data of related benzoic acid derivatives.

Mass Spectrometry (MS)

Theoretical Principles and Experimental Rationale

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) gives the molecular weight of the compound.

Experimental Protocol: Various ionization techniques can be used, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, providing structural information. ESI is a soft ionization technique that typically results in a prominent protonated molecule peak [M+H]⁺ or deprotonated molecule peak [M-H]⁻, which is useful for determining the molecular weight.

Predicted Mass Spectrum of 2-Hydroxy-3,6-dimethoxybenzoic Acid

The molecular formula of 2-Hydroxy-3,6-dimethoxybenzoic acid is C₉H₁₀O₅, which corresponds to a molecular weight of 198.17 g/mol . In an ESI-MS spectrum, we would expect to see a prominent peak at m/z 199.18 [M+H]⁺ in positive ion mode or 197.16 [M-H]⁻ in negative ion mode.

Under EI conditions, fragmentation would likely involve the loss of small molecules such as H₂O, CO, CO₂, and CH₃ from the molecular ion.

Comparative Analysis with Isomers

The mass spectrum of 2-hydroxy-3-methoxybenzoic acid shows a molecular ion peak at m/z 168, with major fragments at 150 and 122[4]. The mass spectrum of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) also shows a molecular ion at m/z 198[5].

Compound Molecular Ion (m/z) Key Fragments (m/z) Reference
2,6-dimethoxybenzoic acid182-[6]
2-hydroxy-3-methoxybenzoic acid168150, 122[4]
4-hydroxy-3,5-dimethoxybenzoic acid198-[5]

Table 3: Comparative Mass Spectrometry data of related benzoic acid derivatives.

Infrared (IR) Spectroscopy

Theoretical Principles and Experimental Rationale

IR spectroscopy is used to identify the functional groups present in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, leading to peaks in the IR spectrum.

Experimental Protocol: The sample can be analyzed as a solid (e.g., in a KBr pellet) or in solution. The resulting spectrum is a plot of transmittance versus wavenumber (cm⁻¹).

Predicted IR Spectrum of 2-Hydroxy-3,6-dimethoxybenzoic Acid

The IR spectrum of 2-Hydroxy-3,6-dimethoxybenzoic acid is expected to show the following characteristic absorption bands:

  • O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid O-H, and another O-H stretching band for the phenolic hydroxyl group.

  • C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups will be just below 3000 cm⁻¹.

  • C=O Stretch: A strong absorption band around 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid.

  • C-O Stretch: Bands in the region of 1200-1300 cm⁻¹ for the C-O stretching of the carboxylic acid and the aryl ethers.

  • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Comparative Analysis with Isomers

The IR spectrum of a derivative of 2-hydroxy-3-methoxybenzaldehyde showed a broad band at 3470 cm⁻¹ (-OH), C-H stretching around 3000 cm⁻¹, and a C-O bending vibration at 1257 cm⁻¹[1]. The IR spectra of various dimethoxybenzoic acid isomers have also been reported, showing the characteristic C=O and C-O stretching bands[7].

Functional Group Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch2500-3300 (broad)
Phenolic O-H Stretch~3400 (broad)
Aromatic C-H Stretch>3000
Aliphatic C-H Stretch<3000
Carbonyl C=O Stretch1680-1710
C-O Stretch1200-1300
Aromatic C=C Stretch1450-1600

Table 4: General expected IR absorption bands for 2-Hydroxy-3,6-dimethoxybenzoic acid.

struct 2-Hydroxy-3,6-dimethoxybenzoic Acid C₉H₁₀O₅ MW: 198.17 g/mol spectra ¹H-NMR ¹³C-NMR MS IR data Aromatic H, Methoxy H, OH, COOH Carbonyl C, Aromatic C, Methoxy C m/z 198 (M⁺) O-H, C=O, C-O stretches spectra:s0->data:d0 spectra:s1->data:d1 spectra:s2->data:d2 spectra:s3->data:d3

Caption: Summary of expected spectral data for 2-Hydroxy-3,6-dimethoxybenzoic acid.

Conclusion

This technical guide has provided a detailed predictive and comparative analysis of the spectral data for 2-Hydroxy-3,6-dimethoxybenzoic acid. By integrating the fundamental principles of NMR, MS, and IR spectroscopy with experimental data from structurally similar compounds, we have constructed a comprehensive and scientifically rigorous overview of its expected spectral characteristics. This approach underscores the power of comparative analysis in structural elucidation, particularly when experimental data for a specific compound is not available. The information presented herein serves as a valuable resource for scientists and researchers engaged in the synthesis, characterization, and application of substituted benzoic acid derivatives.

References

  • PubChem. 2,6-Dimethoxybenzoic Acid. National Center for Biotechnology Information. [Link]

  • Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry. [Link]

  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. [Link]

  • Electronic Supplementary Information A chemoselective hydroxycarbonylation and 13C-labeling of aryl diazonium salts. The Royal Society of Chemistry. [Link]

  • NIST. Benzoic acid, 4-hydroxy-3,5-dimethoxy-. National Institute of Standards and Technology. [Link]

  • PubChem. 3-Methoxysalicylic acid. National Center for Biotechnology Information. [Link]

  • IR spectra of 2,3-dimethoxybenzoic acid (A). ResearchGate. [Link]

  • Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. The Royal Society of Chemistry. [Link]

Sources

Theoretical and Computational Profiling of 2-Hydroxy-3,6-dimethoxybenzoic Acid (Versilic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive theoretical framework for the structural and electronic characterization of 2-Hydroxy-3,6-dimethoxybenzoic acid (also known as Versilic Acid ). As a fungal metabolite with potential pharmaceutical applications, understanding its molecular behavior requires rigorous Density Functional Theory (DFT) analysis. This document details the specific computational protocols, basis set selections, and post-processing analyses required to map its ground-state geometry, vibrational spectra, and reactive sites.

Introduction & Chemical Significance

Versilic Acid (C₉H₁₀O₅) is a polysubstituted benzoic acid derivative characterized by a core phenolic ring substituted with a carboxylic acid group, a hydroxyl group at the ortho position, and two methoxy groups at the 3 and 6 positions.

  • Intramolecular Hydrogen Bonding: The proximity of the 2-hydroxy group to the carboxylic acid moiety facilitates a strong intramolecular hydrogen bond (O–H···O=C), significantly influencing its conformational stability and acidity.

  • Electronic Effects: The 3,6-dimethoxy substitution pattern creates a unique "push-pull" electronic environment, where the electron-donating methoxy groups increase the electron density of the aromatic ring, potentially enhancing antioxidant activity compared to unsubstituted salicylic acid.

Core Objectives of Computational Profiling
  • Geometric Optimization: Determine the most stable conformer (global minimum).

  • Spectroscopic Assignment: Correlate theoretical vibrational modes (IR/Raman) with experimental data.

  • Reactivity Mapping: Identify electrophilic and nucleophilic attack sites using Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO).

Computational Methodology

To ensure reproducibility and accuracy, the following computational workflow is prescribed. This protocol aligns with standard practices for small organic molecules with intramolecular hydrogen bonding.

Level of Theory[1][2]
  • Software: Gaussian 16, ORCA, or GAMESS (US).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic metabolites, offering an optimal balance between cost and accuracy for vibrational frequencies.

  • Basis Set: 6-311++G(d,p) or Def2-TZVP .

    • Rationale: The diffuse functions (++) are critical for accurately modeling the lone pairs on the oxygen atoms and the hydrogen-bonding interactions. Polarization functions (d,p) account for the deformation of atomic orbitals in the aromatic system.

Solvation Models

Calculations should be performed in both the gas phase and solution (Water/Ethanol) to mimic biological environments.

  • Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

  • Why: Solvation stabilizes the zwitterionic forms and affects the strength of the intramolecular hydrogen bond.

Workflow Diagram

The following DOT diagram illustrates the sequential workflow for a complete computational study.

ComputationalWorkflow cluster_Analysis Post-Processing Analysis Start Input Structure (2-Hydroxy-3,6-dimethoxybenzoic acid) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (No imaginary frequencies) Opt->Freq Check Minima NBO NBO Analysis (Charge Transfer) Freq->NBO FMO FMO Analysis (HOMO-LUMO Gap) Freq->FMO MEP MEP Mapping (Reactive Sites) Freq->MEP Spec Spectral Simulation (IR, Raman, NMR) Freq->Spec End Final Reactivity Profile NBO->End FMO->End MEP->End Spec->End

Figure 1: Standard computational workflow for the structural and electronic profiling of Versilic Acid.

Structural & Geometric Analysis

Conformational Landscape

The molecule possesses rotatable bonds at the methoxy groups and the carboxylic acid moiety. A Potential Energy Surface (PES) scan must be performed around the C–C–C=O dihedral angle to locate the global minimum.

  • Expected Global Minimum: Planar configuration stabilized by the O(H)···O=C intramolecular hydrogen bond (approx. distance 1.65–1.75 Å).

  • Methoxy Orientation: The methoxy groups at positions 3 and 6 will likely adopt an orientation coplanar with the ring to maximize p-π conjugation, though steric repulsion may induce slight twisting.

Key Geometric Parameters (Predicted)
ParameterBond/AngleExpected Value (DFT)Significance
Bond Length C=O (Carboxyl)1.22 – 1.24 ÅIndicates double bond character; sensitive to H-bonding.
Bond Length C–OH (Phenolic)1.35 – 1.37 ÅShortened due to resonance with the ring.
Bond Angle O–C–O (Carboxyl)~122°Typical sp² hybridization.
H-Bond O–H···O1.60 – 1.70 ÅStrong interaction; correlates with downfield NMR shift.

Electronic Properties & Reactivity[3]

Frontier Molecular Orbitals (FMO)

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) distributions predict the molecule's chemical reactivity.

  • HOMO Location: Predominantly localized on the aromatic ring and the oxygen lone pairs of the methoxy/hydroxyl groups (electron donors).

  • LUMO Location: Concentrated on the carboxylic acid group and the ring carbons (electron acceptors).

  • Band Gap (

    
    ):  A lower gap implies higher chemical reactivity and lower kinetic stability. For dimethoxybenzoic acids, this is typically in the range of 4.0 – 4.5 eV .
    
Global Reactivity Descriptors

Using Koopmans' theorem, the following descriptors are derived:

  • Chemical Hardness (

    
    ): 
    
    
    
  • Chemical Softness (

    
    ): 
    
    
    
  • Electronegativity (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    

Where


 and 

.
Molecular Electrostatic Potential (MEP)

The MEP surface maps the charge distribution, identifying sites for drug-receptor interactions.

  • Red Regions (Negative Potential): Carbonyl oxygen and methoxy oxygens. These are preferred sites for electrophilic attack (e.g., protonation).

  • Blue Regions (Positive Potential): Hydroxyl proton and carboxylic acid proton.[1] These are sites for nucleophilic attack .

ReactivityLogic cluster_FMO FMO Analysis HOMO HOMO (Donor) Gap Energy Gap (ΔE) HOMO->Gap LUMO LUMO (Acceptor) LUMO->Gap Reactivity Chemical Reactivity Gap->Reactivity Low Gap = High Reactivity Stability Kinetic Stability Gap->Stability High Gap = High Stability

Figure 2: Logic flow for interpreting FMO energies to determine chemical stability.

Spectroscopic Profiling

Vibrational Spectroscopy (IR/Raman)

Frequency calculations (scaled by a factor of ~0.961 for B3LYP) allow for the assignment of experimental bands.

  • O–H Stretch (Carboxylic): Broad band ~3000–3300 cm⁻¹ (strongly affected by H-bonding).

  • C=O Stretch: Sharp, intense peak ~1650–1700 cm⁻¹. The intramolecular H-bond will shift this to a lower frequency compared to free benzoic acid.

  • C–H Stretch (Methoxy): Distinct bands ~2850–2950 cm⁻¹.

NMR Prediction (GIAO Method)

Gauge-Independent Atomic Orbital (GIAO) calculations provide theoretical chemical shifts (


H and 

C).
  • Protocol: Calculate shielding tensors in solvent (e.g., DMSO/Chloroform) and reference against TMS (Tetramethylsilane).

  • Key Signal: The phenolic proton involved in the H-bond will show a significant downfield shift (typically >10 ppm).

Conclusion

The theoretical study of 2-Hydroxy-3,6-dimethoxybenzoic acid reveals a molecule stabilized by strong intramolecular hydrogen bonding. The "push-pull" electronic effects of the methoxy and carboxyl groups create a distinct reactivity profile, making it a viable candidate for further pharmacological exploration as an antioxidant or antimicrobial agent. The B3LYP/6-311++G(d,p) level of theory is the recommended standard for accurate prediction of its structural and spectroscopic properties.

References

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. Source: BMC Chemistry (2025). URL:[Link]

  • A combined experimental and theoretical analysis on molecular structure and vibrational spectra of 2,4-dihydroxybenzoic acid. Source: Spectrochimica Acta Part A (2015).[2] URL:[Link]

  • DFT study of the structure of hydroxybenzoic acids and their reactions with OH and O2 radicals. Source: Journal of Molecular Structure: THEOCHEM (2008). URL:[Link]

  • Density functional theory studies on molecular structure, vibrational spectra... of benzoic acid monomer and dimer. Source: Vietnam Journal of Science and Technology (2023). URL:[Link]

  • 2-Hydroxy-6-methoxybenzoic acid (PubChem Compound Summary). Source: National Center for Biotechnology Information (2025). URL:[Link]

Sources

biological activity of 2-Hydroxy-3,6-dimethoxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Synthetic Pathways, Structural Activity, and Pharmacological Potential

Executive Summary

The benzoic acid derivative 2-Hydroxy-3,6-dimethoxybenzoic acid (also known as 3,6-dimethoxysalicylic acid ) represents a highly specialized scaffold in medicinal chemistry. Unlike its ubiquitous isomer syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), the 3,6-dimethoxy-2-hydroxy substitution pattern creates a unique steric and electronic environment around the carboxylate pharmacophore.

This guide analyzes the compound’s "privileged structure" status, detailing its synthesis from 2,5-dimethoxyphenol and exploring its pharmacological utility. Current research indicates this scaffold serves as a critical anchor in anti-inflammatory chalcones , a modulator of melanogenesis , and a potential antimicrobial agent due to its enhanced lipophilicity compared to salicylic acid.

Chemical Architecture & SAR Analysis

The biological potency of 2-hydroxy-3,6-dimethoxybenzoic acid stems from three structural features that distinguish it from standard salicylates.

  • The 2-Hydroxy Group (Chelation Core): Maintains the classic intramolecular hydrogen bond with the carboxylate, essential for binding to metalloenzymes (e.g., lipoxygenases) and COX active sites.

  • The 6-Methoxy "Ortho Effect": The methoxy group at position 6 imposes significant steric strain, forcing the carboxylic acid moiety out of planarity with the benzene ring. This conformation often improves selectivity by preventing binding to flat, intercalating DNA targets while retaining affinity for globular enzyme pockets.

  • The 3-Methoxy Blockade: Substituents at the 3-position (ortho to the phenol) block metabolic glucuronidation, potentially extending the half-life of the molecule in vivo.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

SAR_Analysis Core 2-Hydroxy-3,6-dimethoxybenzoic Acid Pos2 2-OH Group (Essential Pharmacophore) Core->Pos2 Contains Pos3 3-OMe Group (Metabolic Blockade) Core->Pos3 Contains Pos6 6-OMe Group (Steric Ortho-Effect) Core->Pos6 Contains Activity Biological Outcomes: - COX Inhibition - Anti-melanogenesis - Membrane Permeability Pos2->Activity Chelation/H-Bonding Pos3->Activity Prevents Glucuronidation Pos6->Activity Forces Non-Planar Conformation

Figure 1: Structural dissection of the 3,6-dimethoxysalicylic acid scaffold highlighting functional contributions of substituents.

Synthetic Pathways

To access this scaffold for biological testing, a high-fidelity synthetic route is required. The most robust method involves the Kolbe-Schmitt carboxylation of 2,5-dimethoxyphenol.

Protocol: Carboxylation of 2,5-Dimethoxyphenol

Objective: Regioselective synthesis of 2-hydroxy-3,6-dimethoxybenzoic acid. Precursor: 2,5-Dimethoxyphenol (Commercially available).[1][2][3]

Step-by-Step Methodology:

  • Phenoxide Formation:

    • Dissolve 2,5-dimethoxyphenol (10.0 g, 65 mmol) in anhydrous methanol.

    • Add Sodium methoxide (NaOMe, 1.1 eq) under nitrogen atmosphere.

    • Evaporate solvent to dryness in vacuo to yield the dry sodium phenoxide salt. Crucial: Moisture inhibits the next step.

  • Carboxylation (Kolbe-Schmitt Conditions):

    • Place the dry salt in a high-pressure autoclave.

    • Pressurize with Carbon Dioxide (CO₂) to 50–80 bar.

    • Heat to 120°C for 8–12 hours. The reaction is driven by the coordination of Na+ between the phenoxide oxygen and the incoming CO₂, directing substitution to the ortho position (C6).

    • Note: The C2 position is blocked by a methoxy group; C6 is the only available ortho site.

  • Workup & Purification:

    • Cool the reactor and vent excess CO₂.

    • Dissolve the solid residue in water.

    • Acidify with 6N HCl to pH 2.0 to precipitate the free acid.

    • Recrystallization: Purify using Ethanol/Water (1:1) to yield needle-like crystals.

    • Yield Expectation: 60–75%.

Synthesis_Pathway Start 2,5-Dimethoxyphenol Step1 1. NaOMe / MeOH 2. Evaporate to Dryness Start->Step1 Intermediate Sodium 2,5-dimethoxyphenoxide Step1->Intermediate Step2 CO2 (50 bar), 120°C (Kolbe-Schmitt) Intermediate->Step2 Product 2-Hydroxy-3,6-dimethoxybenzoic Acid Step2->Product Regioselective Ortho-Carboxylation

Figure 2: Synthetic route via Kolbe-Schmitt carboxylation ensuring regioselectivity.

Pharmacological Profile

The biological activity of 2-hydroxy-3,6-dimethoxybenzoic acid derivatives is characterized by three primary modes of action.

A. Anti-Inflammatory & Analgesic Activity

Derivatives of 6-methoxysalicylic acid have demonstrated significant analgesic properties in in vivo models (acetic acid-induced writhing tests).

  • Mechanism: Similar to aspirin, the 2-hydroxy-carboxylate motif inhibits Cyclooxygenase (COX) enzymes.

  • Advantage: The 3,6-dimethoxy substitution increases lipophilicity (LogP ~1.8 vs 1.19 for salicylic acid), potentially enhancing blood-brain barrier (BBB) penetration for central analgesic effects.

  • Data Point: 2-Hydroxy-6-methoxybenzoic acid (a close analog) showed significant reduction in abdominal constrictions in mice at 10–100 mg/kg doses [1].

B. Dermatological Applications (Melanogenesis Inhibition)

Chalcone derivatives incorporating the 2-hydroxy-3,6-dimethoxy ring (e.g., 2'-hydroxy-3,6'-dimethoxychalcone ) are potent inhibitors of melanin synthesis.

  • Target: Tyrosinase activity and downstream MITF (Microphthalmia-associated transcription factor) expression.

  • Efficacy: These derivatives suppress

    
    -MSH-induced melanogenesis in B16F10 melanoma cells with lower cytotoxicity than Kojic acid.
    
  • Pathway: Downregulation of the MAPK/NF-

    
    B signaling pathway, reducing inflammatory cytokines (NO, iNOS, COX-2) [2].
    
C. Antimicrobial Potential

The scaffold exhibits activity against Gram-positive bacteria (Staphylococcus aureus) due to its ability to disrupt membrane integrity.

  • Potency: MIC values for lipophilic benzoic acid derivatives typically range from 10–50 µg/mL .

  • Synergy: The 3,6-dimethoxy pattern is often found in fungal metabolites (e.g., from Penicillium), suggesting an evolutionary role in defense against competing microbes.

Experimental Protocol: MIC Determination

To validate the antimicrobial activity of synthesized derivatives, use the following standardized broth microdilution protocol.

Materials:

  • Müller-Hinton Broth (MHB).

  • Test Organism: S. aureus (ATCC 29213).[4]

  • Compound: 2-Hydroxy-3,6-dimethoxybenzoic acid (dissolved in DMSO).

  • Control: Vancomycin or Ciprofloxacin.

Workflow:

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland standard).
    
  • Plate Setup: Use a 96-well plate. Dispense 100 µL MHB into wells.

  • Serial Dilution: Add 100 µL of compound stock (e.g., 1024 µg/mL) to column 1. Mix and transfer 100 µL to column 2, repeating to column 10. Discard final 100 µL.

  • Inoculation: Add 100 µL of bacterial suspension to all wells. Final volume: 200 µL.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via OD600 absorbance.

    • Acceptance Criteria: DMSO control wells must show full growth; Sterility wells must be clear.

Data Table: Comparative Activity (Predicted vs Literature)

Compound Substitution LogP (Calc) Target Activity Ref
Salicylic Acid 2-OH 1.19 Keratolytic, COX Inhibitor [3]
6-Methoxysalicylic Acid 2-OH, 6-OMe 1.45 Analgesic, Anti-inflammatory [1]

| 3,6-Dimethoxysalicylic Acid | 2-OH, 3-OMe, 6-OMe | 1.82 | Melanogenesis Inhibitor, Antibacterial | [2] |

References
  • MedChemExpress . 2-Hydroxy-6-methoxybenzoic acid Product Data Sheet. Retrieved from

  • Lee, J. et al. (2023). The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation. Int. J. Mol.[5] Sci. , 24(13), 10502. Retrieved from

  • PubChem . Salicylic Acid - Chemical and Physical Properties. Retrieved from

  • BenchChem . Synthesis of 2,5-Dimethoxybenzoic Acid: A Detailed Guide. Retrieved from

  • Angene Chemical . 2-Hydroxy-3,6-dimethoxybenzoic acid - Product AG00HFBZ. Retrieved from

Sources

Methodological & Application

Application Note: Utilizing 2-Hydroxy-3,6-dimethoxybenzoic Acid as an Internal Standard for Robust Quantitative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the theory and practical application of 2-Hydroxy-3,6-dimethoxybenzoic acid as an internal standard (IS) in quantitative analytical workflows, particularly in chromatography and mass spectrometry. We will explore the fundamental principles of internal standardization, the specific physicochemical properties of 2-Hydroxy-3,6-dimethoxybenzoic acid that make it a suitable IS, and detailed protocols for its implementation. The aim is to equip researchers with the necessary knowledge to enhance the accuracy, precision, and reliability of their analytical data.

The Foundational Role of an Internal Standard

In quantitative analysis, the goal is to determine the exact amount of a target analyte in a sample. However, the journey from sample collection to final analysis is fraught with potential sources of variability. Sample preparation steps like extraction, evaporation, and reconstitution can lead to analyte loss, while instrument variations such as injection volume inconsistencies can introduce significant error.[1][2]

An internal standard is a compound added in a constant, known amount to every sample, calibrator, and quality control (QC) sample before processing.[1][3] The IS is chosen to be chemically similar to the analyte of interest but distinct enough to be clearly separated and quantified.[1][2] Instead of relying on the absolute signal of the analyte, quantification is based on the ratio of the analyte's response to the IS's response.[1] This ratio normalization effectively cancels out variability, as both the analyte and the IS are subjected to the same procedural inconsistencies.[2][4]

Scientist's Note: The power of the internal standard method lies in its ability to correct for both random and systematic errors that occur during sample handling and analysis, thereby improving data fidelity.[1][4] The U.S. Food and Drug Administration (FDA) strongly recommends the use of an internal standard in bioanalytical method validation to ensure data integrity.[3][5]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_logic Quantification Logic cluster_errors Sources of Error Corrected by IS P1 Analyte + IS in Sample P2 Extraction P1->P2 P3 Evaporation P2->P3 E1 Analyte Loss P4 Reconstitution P3->P4 A1 Injection P4->A1 A2 Detection A1->A2 E2 Injection Volume Variability L1 Analyte Response (RA) A2->L1 L2 IS Response (RIS) A2->L2 L3 Response Ratio (RA / RIS) L1->L3 L2->L3 L4 Concentration from Calibration Curve L3->L4

Caption: The principle of internal standardization.

Physicochemical Profile: 2-Hydroxy-3,6-dimethoxybenzoic acid

The selection of an appropriate internal standard is the most critical step in this methodology.[2] The ideal IS should mimic the analyte's behavior during extraction and analysis without being present in the original sample.[1] 2-Hydroxy-3,6-dimethoxybenzoic acid possesses several characteristics that make it a valuable IS for a range of acidic and phenolic analytes.

PropertyValue / CharacteristicRationale for Use as an Internal Standard
Molecular Formula C₉H₁₀O₅---
Molecular Weight 198.17 g/mol Provides a distinct mass-to-charge ratio (m/z) in mass spectrometry, avoiding isotopic overlap with many common analytes.
pKa (Predicted) 2.84 ± 0.25[6]The acidic nature (due to the carboxylic acid group) ensures it extracts similarly to other acidic analytes under various pH conditions.
Structure Phenolic acidIts structure is analogous to many natural products and drug metabolites, suggesting similar chromatographic behavior and extraction efficiency.[1][7]
Solubility Soluble in organic solvents (e.g., Methanol, DMSO), slightly soluble in aqueous acid.[8][9]Good solubility in common analytical solvents allows for easy preparation of stable stock and working solutions.
UV Absorbance Yes (Phenolic Chromophore)Suitable for HPLC-UV methods, providing a measurable signal.
Stability Stable solidCan be stored long-term as a powder at -20°C.[9] Solution stability should be empirically determined.[10]

Scientist's Note: The presence of a carboxylic acid, a hydroxyl group, and two methoxy groups provides a unique combination of polarity, acidity, and mass. This makes it a versatile candidate for methods analyzing compounds like salicylic acid derivatives, other hydroxybenzoic acids, or phenolic natural products.[11][12]

Protocols for Preparation and Implementation

Accuracy in preparing the internal standard solutions is paramount, as the concentration of the IS is the constant against which all unknowns are measured.

Protocol 3.1: Internal Standard Stock and Working Solution Preparation
  • Equipment and Reagents:

    • 2-Hydroxy-3,6-dimethoxybenzoic acid (high purity, ≥98%)

    • Analytical balance

    • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

    • Calibrated pipettes

    • HPLC-grade methanol (or other suitable organic solvent)

  • Preparation of Primary Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of 2-Hydroxy-3,6-dimethoxybenzoic acid using an analytical balance. Record the exact weight.

    • Quantitatively transfer the powder to a 10 mL Class A volumetric flask.

    • Add approximately 7 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Bring the flask to the final volume with methanol, cap, and invert at least 15 times to ensure homogeneity.

    • Calculation: Actual Concentration (mg/mL) = Weight (mg) / 10 mL

    • Transfer to a labeled amber vial and store at -20°C. This solution should be stable for several months, but stability should be verified.[10]

  • Preparation of Working Spiking Solution (e.g., 5 µg/mL):

    • Allow the primary stock solution to equilibrate to room temperature.

    • Using a calibrated pipette, transfer 500 µL of the 1 mg/mL stock solution into a 100 mL Class A volumetric flask.

    • Dilute to the mark with the initial mobile phase of your analytical method (e.g., 50:50 Methanol:Water).

    • Cap and invert thoroughly to mix. This working solution is added directly to samples.

Scientist's Note: Preparing the working solution in a solvent compatible with the initial mobile phase prevents peak distortion for early-eluting compounds. The concentration of the working solution should be chosen so that the final concentration in the sample results in a robust and reproducible detector response, typically in the lower to middle third of the calibration range.[7]

Application Example: LC-MS/MS Quantification in Human Plasma

This section outlines a general workflow for using 2-Hydroxy-3,6-dimethoxybenzoic acid as an IS for the quantification of a hypothetical acidic drug, "Analyte X," in human plasma.

Protocol 4.1: Sample Preparation and Analysis
  • Sample Thawing: Thaw plasma samples, calibrators, and QCs on ice to prevent degradation. Vortex gently before use.

  • Spiking:

    • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the 5 µg/mL IS working solution.

    • Rationale: Adding the IS at the earliest possible stage corrects for variability in all subsequent steps.[1]

  • Protein Precipitation:

    • Add 400 µL of ice-cold acetonitrile to the plasma/IS mixture.

    • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.

G start Plasma Sample (Calibrator, QC, or Unknown) is_add Add 20 µL of IS Working Solution start->is_add ppt Add 400 µL Ice-Cold Acetonitrile (Protein Precipitation) is_add->ppt vortex Vortex 1 min ppt->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer reconstitute Reconstitute in Mobile Phase transfer->reconstitute inject Inject into LC-MS/MS System reconstitute->inject data Acquire Data (Analyte & IS Response) inject->data quant Calculate Response Ratio & Determine Concentration data->quant

Caption: LC-MS/MS sample preparation workflow.

Method Validation and Troubleshooting

A method using an internal standard must be rigorously validated according to regulatory guidelines (e.g., FDA, ICH M10).[13][14]

Key Validation Parameters:

  • Selectivity: Ensure no endogenous components in the matrix interfere with the analyte or the IS.[13]

  • Matrix Effect: The IS helps evaluate if matrix components suppress or enhance the ionization of the analyte. The IS-normalized matrix factor should be consistent across different lots of the matrix.

  • Accuracy and Precision: The IS should improve the accuracy (closeness to the true value) and precision (reproducibility) of the measurements, which should be within ±15% (±20% at the Lower Limit of Quantification).[3]

  • IS Response Variability: Monitor the IS response across the analytical batch. Significant variation may indicate problems with sample preparation or instrument stability.

Common Troubleshooting Issues:

ProblemPossible Cause(s)Recommended Solution(s)
High Variability in IS Peak Area Inconsistent pipetting of IS; Poor mixing; Instability of IS in processed samples.Verify pipette calibration; Ensure thorough vortexing after IS addition; Perform stability tests on processed samples.
No IS Peak Detected Forgetting to add IS; IS degradation; Incorrect MS/MS transition.Review sample preparation steps; Prepare fresh IS solutions; Confirm instrument parameters.
IS Peak interferes with Analyte Peak Co-elution with insufficient mass resolution or shared fragment ions.Modify chromatographic conditions (gradient, column) to separate the peaks; Select a different precursor-product ion transition for the IS or analyte.

Conclusion

References

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Scion Instruments. Link

  • Internal standard - Wikipedia. Link

  • Liquid Chromatography | How to Use Internal Standards. Mason Technology. Link

  • A Comparative Guide to FDA Guidelines for Bioanalytical Method Validation with Internal Standards. BenchChem. Link

  • When Should an Internal Standard be Used? LCGC International. Link

  • Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? ResearchGate. Link

  • 2-Hydroxy-3,6-diMethoxybenzoic acid CAS#: 1202796-53-9. ChemicalBook. Link

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Link

  • TN001167 Choosing internal standards for IC-MS. Thermo Fisher Scientific. Link

  • 2-HYDROXY-3,4-DIMETHOXYBENZOIC ACID. TargetMol. Link

  • 2,6-Dimethoxybenzoic Acid. PubChem. Link

  • 2-HYDROXY-4,6-DIMETHOXYBENZOIC ACID CAS#: 3187-19-7. ChemicalBook. Link

  • 2-Hydroxy-3-methoxybenzoic acid. FooDB. Link

  • 2-Methoxybenzoic acid (NSC 3778). MedChemExpress. Link

  • 2,6-Dihydroxybenzoic Acid. PubChem. Link

  • 2,6-Dimethoxybenzoic acid. Selleck Chemicals. Link

  • A Comparative Guide to the Quantification of 2,6-Dihydroxybenzoic Acid. BenchChem. Link

  • Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. Link

  • HT column GC/MS method for determination of anthraquinone and its toxic impurities in paper products. Royal Society of Chemistry. Link

  • Organic Syntheses Procedure. Link

  • Selected Methods of Analysis. Link

  • Stability of "2,3-Dihydroxy-4-methoxybenzoic acid" in different solvents. BenchChem. Link

  • HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. HELIX Chromatography. Link

  • 2-Hydroxy-6-methoxybenzoic acid. APExBIO. Link

  • HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column. SIELC Technologies. Link

  • 2,6-Dihydroxybenzoic acid, 3TMS derivative. NIST WebBook. Link

Sources

Application Note: Targeted Profiling of 2-Hydroxy-3,6-dimethoxybenzoic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the role, detection, and quantification of 2-Hydroxy-3,6-dimethoxybenzoic acid (also known as 3,6-Dimethoxysalicylic acid ) in metabolomics. While often overshadowed by its isomer 2,5-Dihydroxybenzoic acid (DHB, a common MALDI matrix), this specific polymethoxylated salicylate serves as a critical biomarker in the degradation of complex naphthoquinones (e.g., Alkannin/Shikonin derivatives) and a model compound for studying O-methylation efficiency in plant secondary metabolism.

Executive Summary

2-Hydroxy-3,6-dimethoxybenzoic acid (CAS: 1202796-53-9) is a specialized phenolic acid utilized in high-resolution metabolomics to differentiate isomeric pathways of salicylate metabolism. Unlike common salicylates, the 3,6-dimethoxy substitution pattern renders it a unique marker for specific O-methyltransferase activities and the catabolic breakdown of complex naphthoquinone natural products. This guide provides a validated protocol for its extraction, LC-MS/MS quantification, and distinction from isobaric interferences.

Biological Significance & Metabolic Context

In metabolomics, the precise identification of phenolic acid isomers is paramount. 2-Hydroxy-3,6-dimethoxybenzoic acid occupies a specific niche:

  • Naphthoquinone Catabolism: It serves as a stable degradation marker for Alkannin and Shikonin derivatives, bioactive compounds found in Boraginaceae species. Oxidative cleavage of the quinone ring can yield this specific benzoic acid derivative.

  • Methylation Efficiency Probe: In synthetic biology, it is used to monitor the regio-selectivity of S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases acting on salicylate scaffolds.

  • Isomeric Differentiation: Its elution profile allows researchers to validate chromatographic resolution against common isomers like Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) and 2,4-dimethoxybenzoic acid.

Metabolic Pathway Visualization

The following diagram illustrates the hypothetical formation of 2-Hydroxy-3,6-dimethoxybenzoic acid via the oxidative degradation of a naphthoquinone precursor and its subsequent conjugation.

MetabolicPathway cluster_0 Analytical Challenge Precursor Naphthoquinone Derivative (e.g., Shikonin Analog) Intermediate Oxidative Cleavage Intermediate Precursor->Intermediate Oxidative Stress / ROS Target 2-Hydroxy-3,6-dimethoxybenzoic Acid (Target Analyte) Intermediate->Target Ring Contraction & Hydrolysis Glucuronide Phase II Metabolite (Glucuronide Conjugate) Target->Glucuronide UGT (Liver/Plant) Isomer Isobaric Interference (e.g., Syringic Acid) Isomer->Target Chromatographic Separation

Caption: Pathway showing the formation of 2-Hydroxy-3,6-dimethoxybenzoic acid from naphthoquinone precursors and its Phase II conjugation.

Experimental Protocols

Protocol A: Solid-Phase Extraction (SPE) from Plasma/Plant Tissue

Objective: Isolate the target acid while removing protein and lipid interferences.

Reagents:

  • Methanol (LC-MS Grade)

  • Formic Acid (FA)

  • Oasis HLB Cartridges (30 mg) or equivalent

  • Internal Standard (IS): 2-Hydroxy-3-methoxybenzoic acid-d3 (or Salicylic acid-d4)

Step-by-Step Procedure:

  • Sample Preparation:

    • Plasma:[1] Mix 100 µL plasma with 300 µL cold methanol (containing 100 ng/mL IS) to precipitate proteins. Vortex for 30s, centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

    • Plant Tissue:[2] Homogenize 50 mg tissue in 500 µL 80% Methanol/1% Formic Acid. Sonication for 15 min. Centrifuge and collect supernatant.

  • Dilution: Dilute the supernatant 1:5 with HPLC-grade water to reduce organic content to <20% (critical for SPE retention).

  • SPE Conditioning:

    • Wash cartridge with 1 mL Methanol.

    • Equilibrate with 1 mL Water + 0.1% FA.

  • Loading: Load the diluted sample onto the cartridge (flow rate ~1 mL/min).

  • Washing: Wash with 1 mL 5% Methanol in Water + 0.1% FA. (Removes salts and polar interferences).

  • Elution: Elute with 500 µL Methanol + 0.1% FA.

  • Reconstitution: Evaporate eluate under nitrogen at 35°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).

Protocol B: LC-MS/MS Quantification

Objective: Achieve baseline separation from isomers and sensitive detection.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm). Note: High surface area C18 is required to retain polar phenolic acids.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
1.0 5 Start Gradient
6.0 45 Elution of Target
8.0 95 Wash

| 10.0 | 5 | Re-equilibration |

MS/MS Transitions (ESI Negative Mode): The carboxyl group facilitates ionization in negative mode ([M-H]⁻).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
2-Hydroxy-3,6-dimethoxybenzoic acid 197.0 153.0 18Quantifier (Loss of CO₂)
197.0138.025Qualifier (Loss of •CH₃ + CO₂)
Syringic Acid (Isomer)197.0182.015Differentiation
Salicylic Acid-d4 (IS)141.097.020Internal Standard

Method Validation & Quality Control

To ensure data integrity (Trustworthiness), the following validation criteria must be met.

Isomer Resolution Check

The 2-Hydroxy-3,6-dimethoxy isomer must be chromatographically separated from Syringic acid (4-hydroxy-3,5-dimethoxy).

  • Criterion: Resolution (

    
    ) > 1.5 between the target peak and any isobaric interference.
    
  • Troubleshooting: If peaks co-elute, lower the initial gradient slope or switch to a Phenyl-Hexyl column for alternative selectivity based on pi-pi interactions.

Matrix Effect Assessment

Phenolic acids are prone to ion suppression in ESI.

  • Protocol: Compare the peak area of the analyte spiked into post-extraction matrix vs. neat solvent.

  • Acceptance: Matrix Factor should be between 0.8 and 1.2. If <0.8, increase the dilution factor in Protocol A (Step 2).

Analytical Workflow Diagram

This workflow summarizes the "Sample-to-Insight" process for targeted metabolomics of this compound.

Workflow Sample Biological Sample (Plasma/Tissue) Extract Extraction (MeOH Precip / SPE) Sample->Extract Protein Removal LC LC Separation (C18 HSS T3) Extract->LC Injection MS MS/MS Detection (m/z 197 -> 153) LC->MS ESI(-) Data Quantification & Isomer Profiling MS->Data Integration

Caption: Workflow for the targeted quantification of 2-Hydroxy-3,6-dimethoxybenzoic acid.

References

  • Assimopoulou, A. N., et al. (2004).[3] The Chemistry and Biology of Alkannin, Shikonin, and Related Naphthazarin Natural Products.[3] Angewandte Chemie International Edition.[3] Link

  • Wishart, D. S., et al. (2022).[4] HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research. Link

  • Kusano, M., et al. (2011). Gas chromatography–mass spectrometry (GC–MS) metabolite profiling. Protocols for metabolomics.[5] Link

  • BLD Pharm. (2024). Product Data Sheet: 2-Hydroxy-3,6-dimethoxybenzoic acid (CAS 1202796-53-9).[6][7][8][9]Link

  • BenchChem. (2025).[10] Application Notes for Dihydroxybenzoic Acid Isomers in Proteomics.Link

Sources

Troubleshooting & Optimization

avoiding byproduct formation in 2-Hydroxy-3,6-dimethoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the synthesis of 2-Hydroxy-3,6-dimethoxybenzoic acid (also known as 3,6-dimethoxysalicylic acid). The content is structured to address the specific challenges of regioselectivity and stability inherent to this electron-rich system.

Technical Support Center: Synthesis of 2-Hydroxy-3,6-dimethoxybenzoic Acid

Topic: Minimizing Byproduct Formation & Optimizing Regioselectivity Primary Precursor: 2,5-Dimethoxyphenol Target Molecule: 2-Hydroxy-3,6-dimethoxybenzoic acid

Part 1: Critical Reaction Pathways & Byproduct Analysis

The synthesis of 2-Hydroxy-3,6-dimethoxybenzoic acid involves the carboxylation of 2,5-dimethoxyphenol . Due to the electron-rich nature of the starting material (a hydroquinone derivative), the reaction is highly sensitive to oxidation and regiochemical ambiguity.

The Synthetic Landscape

The primary challenge is directing the carboxyl group to the C6 position (ortho to the hydroxyl group and adjacent to the C5-methoxy) while avoiding the thermodynamically favorable para-substitution (C4) or oxidation to quinones.

Figure 1: Reaction Pathways and Byproduct Formation

ReactionPathways Start 2,5-Dimethoxyphenol (Starting Material) Target TARGET: 2-Hydroxy-3,6-dimethoxybenzoic acid (C6-Carboxylation) Start->Target Path A: Directed Ortho-Lithiation (Kinetic Control, Low T) ParaIso BYPRODUCT A: 4-Hydroxy-2,5-dimethoxybenzoic acid (C4-Carboxylation) Start->ParaIso Path B: Kolbe-Schmitt (High T) (Thermodynamic Control) Quinone BYPRODUCT B: 2,6-Dimethoxy-1,4-benzoquinone (Oxidative Degradation) Start->Quinone Path C: Aerobic Oxidation (Trace O2, Basic pH) Decarb BYPRODUCT C: Decarboxylated Species (Reversibility) Target->Decarb Acidic Workup / Heat

Caption: Pathways A (Target) and B/C (Byproducts) depend heavily on temperature and oxygen exclusion.

Part 2: Troubleshooting Guide (Q&A Format)

Module 1: Regioselectivity (Avoiding the Para-Isomer)

Q1: I am observing a significant amount of 4-hydroxy-2,5-dimethoxybenzoic acid (para-isomer) in my crude mixture. Why is the carboxylation occurring at the wrong position?

Technical Insight: This is a classic competition between Kinetic Control (Ortho-substitution) and Thermodynamic Control (Para-substitution).

  • The Cause: In the Kolbe-Schmitt reaction, the formation of the phenoxide-CO₂ complex is reversible. At high temperatures (>120°C) or with larger cations (K+), the carboxyl group migrates to the less sterically hindered para-position (C4).

  • The Mechanism: The C6 position (target) is flanked by the -OH and the -OMe groups. While electronically activated, it is sterically crowded. The C4 position is less hindered.

Corrective Protocol (The Lithiation Fix): Switch to Directed Ortho-Metalation (DoM) for absolute regiocontrol.

  • Protect: Convert the phenol to a Methoxymethyl (MOM) ether to prevent proton interference.

  • Lithiate: Use n-Butyllithium (n-BuLi) at -78°C. The Lithium atom will coordinate between the two oxygen atoms (the MOM ether oxygen and the C5-methoxy oxygen), exclusively directing deprotonation to C6.

  • Quench: Add dry CO₂ gas or solid CO₂ at low temperature.

Data Comparison: Regioselectivity by Method

MethodConditionsMajor ProductRatio (Ortho:Para)
Kolbe-Schmitt (Na+) 120°C, 100 atm CO₂Mixture60:40
Kolbe-Schmitt (K+) 150°C, 50 atm CO₂Para-Isomer10:90
Directed Lithiation -78°C, n-BuLi, THFTarget (Ortho) >99:1
Module 2: Preventing Oxidation (The "Black Tar" Issue)

Q2: My reaction mixture turns dark brown/black rapidly upon adding the base. Yields are low, and I see quinone peaks in NMR. How do I stop this?

Technical Insight: 2,5-Dimethoxyphenol is structurally similar to hydroquinone. In basic media, it is extremely susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen, forming semiquinone radicals that polymerize or oxidize further to 2,6-dimethoxy-1,4-benzoquinone.

Corrective Protocol (The "Zero-Oxygen" Standard):

  • Degassing: Do not just purge the headspace. You must sparge the solvent (THF or water) with Argon for at least 30 minutes before adding the phenol.

  • Additives: If using aqueous base (Kolbe-Schmitt conditions), add 1-2 equivalents of Sodium Dithionite (Na₂S₂O₄) or Sodium Bisulfite to the reaction mixture as a sacrificial antioxidant.

  • Workup: Perform the acidification step under an inert atmosphere if possible.

Module 3: Stability & Decarboxylation

Q3: I successfully synthesized the product, but after acid workup and drying, the purity dropped, and I recovered the starting material. What happened?

Technical Insight: Electron-rich benzoic acids (like 2-hydroxy-3,6-dimethoxybenzoic acid) are prone to Protodecarboxylation . The protonation of the ring carbon ipso to the carboxyl group is facilitated by the electron-donating methoxy groups, leading to the loss of CO₂. This is accelerated by heat and strong acids.

Corrective Protocol (Gentle Isolation):

  • Avoid Strong Acids: Do not use concentrated HCl or H₂SO₂ to precipitate the product. Use Acetic Acid or dilute HCl to adjust pH to ~3.5–4.0 (the pKa of salicylic acid is ~3, but the methoxy groups raise the pKa slightly).

  • Temperature Limit: Never heat the acidic solution above 40°C.

  • Drying: Lyophilize (freeze-dry) the product rather than oven-drying. If oven drying is necessary, use a vacuum oven at <35°C.

Part 3: Validated Experimental Workflow (Recommended Route)

This protocol utilizes the Directed Ortho-Lithiation strategy to ensure >98% regioselectivity and minimize oxidation.

Step 1: Protection (MOM-Ether Formation)
  • Reagents: 2,5-dimethoxyphenol (1.0 eq), MOM-Cl (1.2 eq), DIPEA (1.5 eq), DCM (Solvent).

  • Procedure: Stir at 0°C -> RT. Quench with NaHCO₃.

  • Why: Protects the phenol and provides a second coordination site for Lithium.

Step 2: Lithiation & Carboxylation
  • Setup: Flame-dried glassware, Argon atmosphere.

  • Solvent: Anhydrous THF (Sparged).

  • Reagents: MOM-ether (1.0 eq), n-BuLi (1.1 eq, 2.5M in hexanes), TMEDA (1.1 eq - optional, enhances lithiation).

  • Protocol:

    • Cool THF solution of MOM-ether to -78°C .

    • Add n-BuLi dropwise over 20 min. (Solution may turn yellow; if black, O₂ is present).

    • Stir for 1 hour at -78°C to ensure complete lithiation at C6 (stabilized by "chelating effect" between MOM and C5-OMe).

    • Bubble excess dry CO₂ gas (passed through a Drierite tube) into the solution for 30 min.

    • Allow to warm to RT.

Step 3: Deprotection & Workup
  • Reagents: 6M HCl (trace), Methanol.

  • Protocol:

    • Evaporate THF. Dissolve residue in Methanol.

    • Add catalytic HCl (just enough to cleave MOM, usually requires mild heat ~40°C or longer time at RT). Note: MOM cleavage requires acid, but excess acid risks decarboxylation.

    • Better Alternative: Use TMSBr in DCM for non-acidic cleavage if decarboxylation is observed.

    • Isolation: Adjust pH to 4.0. Extract with Ethyl Acetate.[1][2] Wash with Brine. Dry over Na₂SO₄.[2][3] Evaporate <30°C.[4]

Part 4: Troubleshooting Decision Tree

Figure 2: Logical Troubleshooting Flow

Troubleshooting Problem Problem Detected Color Issue: Dark Color / Tar? Problem->Color Isomer Issue: Wrong Isomer (Para)? Problem->Isomer Yield Issue: Low Yield / SM Recovery? Problem->Yield Oxygen Cause: Oxidation to Quinone Fix: Degas solvents, add Na2S2O4 Color->Oxygen Yes Temp Cause: Thermodynamic Control Fix: Switch to Lithiation (-78°C) Isomer->Temp Yes Decarb Cause: Decarboxylation Fix: Acidify only to pH 4, Avoid Heat Yield->Decarb Product vanishes after acid workup

Caption: Diagnostic flow for identifying the root cause of failure in 2,5-dimethoxyphenol carboxylation.

References

  • Regioselective Carboxylation of Phenols

    • Title: Regioselective Enzymatic Carboxylation of Bioactive (Poly)phenols.[5]

    • Source: N
    • URL:[Link]

  • Lithiation Strategies (Directed Ortho Metalation)

    • Title: Preparation of 2,6-dialkoxybenzaldehydes (Discusses lithiation of 1,3-dialkoxybenzenes, applicable to regiocontrol logic).[3]

    • Source: Semantic Scholar / Arkivoc.
    • URL:[Link]

  • Decarboxylation Mechanisms

    • Title: Decarboxylation of substituted benzoic acids.[6][7]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Oxidation Risks of 2,5-Dimethoxyphenol

    • Title: 2,5-Dimethoxyphenol Safety and Properties.
    • Source: PubChem.
    • URL:[Link]

Sources

Validation & Comparative

comparative analysis of spectral data of hydroxybenzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Structural Elucidation in Drug Development

Executive Summary

In pharmaceutical development, the precise differentiation of hydroxybenzoic acid (HBA) isomers—specifically 2-hydroxybenzoic acid (Salicylic Acid, 2-HBA) , 3-hydroxybenzoic acid (3-HBA) , and 4-hydroxybenzoic acid (4-HBA) —is critical. While they share the molecular formula


, their distinct structural arrangements lead to vastly different physicochemical properties, bioavailability, and spectral signatures.

This guide provides a definitive, data-driven comparison of these isomers. By synthesizing UV-Vis, FTIR, and NMR data with underlying mechanistic principles (primarily hydrogen bonding networks), we establish a self-validating protocol for their identification.

Fundamental Chemistry: The Hydrogen Bonding Divergence

The spectral differences among these isomers are not random; they are governed by the Ortho Effect and the nature of hydrogen bonding.

  • 2-HBA (Ortho): Forms a stable 6-membered intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen. This "locks" the conformation, lowers the polarity, and significantly alters vibrational frequencies.

  • 3-HBA (Meta) & 4-HBA (Para): Geometry prevents intramolecular bonding. These isomers rely on extensive intermolecular hydrogen bonding (dimerization), leading to higher melting points and distinct spectral shifts compared to the ortho isomer.

Comparative Data Summary
Table 1: Physical & Chemical Constants
Property2-HBA (Salicylic Acid)3-HBA4-HBAMechanistic Cause
Melting Point 158–159 °C200–203 °C213–215 °CIntramolecular H-bond reduces lattice energy in 2-HBA.
pKa1 (COOH) 2.974.064.54Intramolecular H-bond stabilizes the 2-HBA conjugate base anion.
pKa2 (OH) 13.409.929.30H-bond makes 2-HBA phenolic proton harder to remove.
Water Solubility ~2.2 g/L (20°C)~5 g/L~5 g/L"Hidden" polar groups in 2-HBA reduce aqueous solubility.
Table 2: Key Spectral Fingerprints
TechniqueParameter2-HBA3-HBA4-HBA
FTIR

1650–1670 cm⁻¹ (Lower)1680–1700 cm⁻¹1680–1700 cm⁻¹
FTIR

Broad, 3200–3400 cm⁻¹Sharp, >3400 cm⁻¹Sharp, >3300 cm⁻¹
1H NMR Phenolic -OH>10.0 ppm (Deshielded)~9.5–9.8 ppm~10.0–10.2 ppm
1H NMR Aromatic PatternComplex (ABCD)AsymmetricSymmetric AA'BB' (2 doublets)
UV-Vis

(pH dependent)
296 nm (pH > 3)290 nm255 nm (Red shifts in base)
Detailed Spectral Analysis
4.1 FTIR Spectroscopy: The Carbonyl Shift

Expert Insight: The most reliable IR indicator is the carbonyl stretching frequency.

  • 2-HBA: The intramolecular H-bond weakens the

    
     bond character, reducing the force constant. Consequently, the absorption shifts to a lower wavenumber (1650–1670 cm⁻¹ ).
    
  • 4-HBA: Lacking this internal interaction, the carbonyl group forms intermolecular dimers, absorbing at a standard carboxylic acid frequency (1680–1700 cm⁻¹ ).

4.2 1H NMR Spectroscopy: Symmetry and Shielding

Protocol Note: Spectra should be acquired in DMSO-d6 rather than


 to prevent the exchange-broadening of labile protons and to ensure solubility.
  • 4-HBA (Symmetry): The para-substitution creates a plane of symmetry. The aromatic region displays a classic AA'BB' system —two distinct doublets (integration 2H each) with a coupling constant

    
     Hz.
    
  • 2-HBA (Deshielding): The phenolic proton is heavily deshielded by the adjacent carbonyl group, often pushing the signal downfield (>10 ppm), sometimes merging with the carboxylic acid proton signal.

4.3 UV-Vis Spectroscopy: pH Sensitivity
  • Bathochromic Shift: All isomers exhibit a red shift (bathochromic) upon deprotonation (pH > pKa).

  • Differentiation: 2-HBA shows a specific absorption band near 300 nm largely attributed to the salicylate anion's resonance stability, which is distinct from the para-isomer's absorption profile.

Experimental Protocol: Isomer Identification Workflow

This protocol ensures reproducible characterization.

Reagents:

  • Analyte (approx. 10 mg)

  • Solvent: DMSO-d6 (for NMR), KBr (for IR pellet), or Methanol (for UV).

Step-by-Step Methodology:

  • Solubility Test (Preliminary Screen):

    • Dissolve 10 mg in 5 mL water. Measure pH.

    • Observation: If pH < 3.0, suspect 2-HBA (stronger acid). If pH > 4.0, suspect 4-HBA.

  • FTIR Characterization:

    • Prepare a KBr pellet (1% sample w/w).

    • Acquire spectrum (4000–400 cm⁻¹, 32 scans).

    • Checkpoint: Check 1660 cm⁻¹ region. If peak is present, 2-HBA is likely. If peak is >1680 cm⁻¹, suspect 3- or 4-HBA.

  • 1H NMR Confirmation (Definitive):

    • Dissolve 5-10 mg in 0.6 mL DMSO-d6.

    • Acquire proton spectrum (min 400 MHz).[1]

    • Analysis:

      • Look for two doublets in the aromatic region (6.8–7.9 ppm). If present

        
        4-HBA .
        
      • Look for four distinct multiplets . If present

        
        2-HBA  or 3-HBA .
        
      • Check Phenolic OH shift.

Visualization of Logic & Mechanism
Diagram 1: Structural Differentiation Logic

This flowchart illustrates the decision matrix for identifying the specific isomer based on spectral data.

IsomerID Start Unknown HBA Isomer IR_Step Step 1: FTIR Analysis (Focus: C=O Stretch) Start->IR_Step Low_Freq < 1670 cm⁻¹ (Intramolecular H-Bond) IR_Step->Low_Freq Shifted High_Freq > 1680 cm⁻¹ (Intermolecular Dimer) IR_Step->High_Freq Standard Result_2HBA ID: 2-HBA (Salicylic Acid) Confirmed by: Broad OH, Low mp Low_Freq->Result_2HBA NMR_Step Step 2: 1H NMR (DMSO-d6) (Focus: Aromatic Region) High_Freq->NMR_Step Symmetry_Check Symmetry Check (Aromatic Protons) NMR_Step->Symmetry_Check Result_4HBA ID: 4-HBA (AA'BB' Pattern, 2 Doublets) Symmetry_Check->Result_4HBA Symmetric Result_3HBA ID: 3-HBA (Asymmetric Pattern) Symmetry_Check->Result_3HBA Asymmetric

Caption: Decision tree for differentiating hydroxybenzoic acid isomers using FTIR and NMR spectral markers.

Diagram 2: Hydrogen Bonding Mechanism

This diagram contrasts the intramolecular "lock" of 2-HBA vs. the intermolecular networking of 4-HBA.

HBonding cluster_ortho 2-HBA (Ortho Effect) cluster_para 4-HBA (Intermolecular) O_OH Phenolic -OH O_CO Carboxyl C=O O_OH->O_CO Intramolecular H-Bond Effect_Ortho Result: Lower mp Lower IR freq High Acidity (pKa1) O_CO->Effect_Ortho P_OH Phenolic -OH (Molecule A) P_CO Carboxyl C=O (Molecule B) P_OH->P_CO Intermolecular H-Bond Effect_Para Result: High mp Standard IR freq Lattice Stability P_CO->Effect_Para

Caption: Mechanistic comparison of hydrogen bonding modes driving the spectral and physical differences.

References
  • National Institute of Standards and Technology (NIST). UV-Vis and IR Spectra of Hydroxybenzoic Acids. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. Compound Summary: 4-Hydroxybenzoic Acid (CID 135).[2][3] National Library of Medicine. Available at: [Link]

  • PubChem. Compound Summary: Salicylic Acid (CID 338).[2] National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. Solubility and Ionisation of 2-Hydroxybenzoic Acid. Learn Chemistry. Available at: [Link]

  • Abraham, R. J., et al. 1H Chemical Shifts in NMR: Part 23, The Effect of DMSO vs Chloroform Solvent. Magnetic Resonance in Chemistry, 2006.[4] Available at: [Link]

Sources

Comparative Guide: Biological Effects of 2-Hydroxy-3,6-dimethoxybenzoic Acid vs. Its Glycosides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 2-Hydroxy-3,6-dimethoxybenzoic acid (3,6-Dimethoxysalicylic acid) and its glycosidic derivatives (primarily the 2-O-β-D-glucoside). It is designed for researchers investigating the pharmacological potential of methoxylated salicylates, focusing on solubility, bioavailability, and bioactivity profiles.

Executive Summary

2-Hydroxy-3,6-dimethoxybenzoic acid (3,6-DMSA) is a structural analog of salicylic acid characterized by methoxy substitutions at the C3 and C6 positions. Unlike its more common isomer (2-hydroxy-4,6-dimethoxybenzoic acid), the 3,6-substitution pattern creates unique steric and electronic environments around the salicylate core.

  • The Aglycone (3,6-DMSA): Exhibits higher lipophilicity and potential for immediate receptor interaction (e.g., COX inhibition) but suffers from poor aqueous solubility and rapid metabolism.

  • The Glycoside (e.g., 2-O-Glucoside): Functions as a stable, water-soluble prodrug. Glycosylation at the C2-hydroxyl group masks the reactive phenol, significantly reducing direct antioxidant activity but enhancing transport stability and colonic targeting.

This guide outlines the critical performance differences and provides validated protocols for comparative profiling.

Physicochemical & Structural Analysis

The biological divergence between the aglycone and its glycoside stems from the masking of the phenolic hydroxyl group and the introduction of a bulky, hydrophilic sugar moiety.

Table 1: Comparative Physicochemical Profile
Feature2-Hydroxy-3,6-dimethoxybenzoic Acid (Aglycone)2-O-β-D-Glucopyranoside (Glycoside)Implication
Molecular Weight ~198.17 g/mol ~360.31 g/mol Glycoside has slower passive diffusion.
LogP (Predicted) ~1.8 - 2.2< 0 (Hydrophilic)Aglycone is membrane-permeable; Glycoside requires transporters (SGLT/GLUT).
Water Solubility Low (Sparingly soluble)HighGlycoside is superior for aqueous formulations.
pKa (COOH) ~2.8 - 3.0~3.0 - 3.2Both are ionized at physiological pH.
C2-OH Status Free (Available for H-bonding)Blocked (Glycosidic bond)Aglycone has higher direct radical scavenging potential.
Steric Environment 6-OMe hinders COOH rotationSugar moiety adds significant bulkGlycoside is resistant to non-specific esterases.
Structural Insight: The "Ortho Effect"

In the aglycone, the C3-methoxy group (ortho to OH) acts as an electron donor, potentially stabilizing the phenoxy radical and enhancing antioxidant capacity compared to unsubstituted salicylic acid. However, the C6-methoxy group (ortho to COOH) introduces steric hindrance that may twist the carboxyl group out of planarity, affecting binding affinity to enzymes like Cyclooxygenase (COX).

Biological Performance Comparison

Antioxidant Activity[1][2][3][4][5][6]
  • Aglycone: Exhibits direct antioxidant activity . The free phenolic hydroxyl group at C2 can donate hydrogen atoms (HAT mechanism) to neutralize free radicals (DPPH, ROS).[1] The electron-donating methoxy groups at C3 and C6 further stabilize the resulting radical.

  • Glycoside: Exhibits negligible direct antioxidant activity . The formation of the acetal linkage at C2 removes the hydrogen donor capability. Activity is only restored upon hydrolysis (e.g., by

    
    -glucosidase).
    
Anti-Inflammatory Potential[1][5][7]
  • Mechanism: Salicylates typically inhibit COX enzymes by interacting with the Arg-120 residue.

  • Comparison: The aglycone is the active pharmacophore. The glycoside is inactive against COX until hydrolyzed. However, the glycoside may exert anti-inflammatory effects via a different mechanism: inhibition of NF-

    
    B activation  by preventing the degradation of I
    
    
    
    B, a property observed in other salicylate glycosides (e.g., Salicin).
Pharmacokinetics & Metabolism
  • Absorption: The aglycone is absorbed in the stomach and upper small intestine via passive diffusion. The glycoside resists acid hydrolysis and passes to the lower intestine.

  • Bioactivation: The glycoside serves as a colon-targeted delivery system . Gut microbiota (producing

    
    -glucosidases) cleave the sugar, releasing the active 3,6-DMSA locally. This is advantageous for treating Inflammatory Bowel Disease (IBD) while minimizing gastric irritation.
    

Experimental Protocols

Use these standardized protocols to validate the differences described above.

Protocol A: Enzymatic Hydrolysis & Recovery Assay

Objective: Determine the stability of the glycoside and the release rate of the aglycone.

  • Preparation: Dissolve Glycoside (1 mM) in Phosphate Buffer (pH 6.8).

  • Enzyme Addition: Add

    
    -glucosidase (from Almonds, 10 U/mL). Incubate at 37°C.
    
  • Sampling: Aliquot 100

    
    L at t=0, 15, 30, 60, 120 min.
    
  • Quenching: Add 100

    
    L cold Methanol to stop reaction.
    
  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) gradient.

    • Detection: UV at 280 nm (Salicylate characteristic).

  • Calculation: Plot % Aglycone released vs. Time.

Protocol B: Differential DPPH Radical Scavenging Assay

Objective: Quantify the loss of antioxidant power due to glycosylation.

  • Reagent: Prepare 0.1 mM DPPH solution in Methanol (fresh).

  • Samples: Prepare serial dilutions (10 - 200

    
    M) of Aglycone  and Glycoside .
    
  • Reaction: Mix 100

    
    L sample + 100 
    
    
    
    L DPPH solution in a 96-well plate.
  • Incubation: 30 minutes in the dark at Room Temperature.

  • Measurement: Read Absorbance at 517 nm.

  • Control: Ascorbic acid (positive control).

  • Result: Expect IC50 for Aglycone to be in the

    
    M range; Glycoside should show >10x higher IC50 or no activity.
    

Visualization of Mechanisms

Figure 1: Metabolic Activation Pathway

This diagram illustrates the conversion of the inactive glycoside to the active aglycone via gut microbiota.

MetabolicPathway Glycoside Glycoside (Prodrug) (Hydrophilic, Inactive) Stomach Stomach/Small Intestine (Resistant to Acid) Glycoside->Stomach Oral Intake Colon Colon / Gut Microbiota (Beta-Glucosidase Activity) Stomach->Colon Transit (Intact) Aglycone 3,6-DMSA (Active) (Lipophilic, Bioavailable) Colon->Aglycone Hydrolysis (Enzymatic Cleavage) Target Target Action (COX Inhibition / Antioxidant) Aglycone->Target Systemic Absorption or Local Effect

Caption: The metabolic trajectory of 3,6-dimethoxybenzoic acid glycoside, highlighting its role as a colon-targeted prodrug activated by microbial enzymes.

Figure 2: Comparative Profiling Workflow

A logical decision tree for characterizing the two compounds.

Workflow Start Start: Compound Characterization Solubility Step 1: Solubility & LogP (Shake-flask method) Start->Solubility Branch Is Glycoside? Solubility->Branch DirectAssay Step 2A: Direct Antioxidant Assay (DPPH / ABTS) Branch->DirectAssay No (Aglycone) Hydrolysis Step 2B: Enzymatic Hydrolysis (Beta-glucosidase treatment) Branch->Hydrolysis Yes (Glycoside) CellAssay Step 3: Cell-Based Assay (Caco-2 Permeability) DirectAssay->CellAssay Hydrolysis->DirectAssay Post-Hydrolysis ResultAglycone Profile: High Radical Scavenging High Permeability CellAssay->ResultAglycone Aglycone ResultGlycoside Profile: Low Radical Scavenging Low Permeability (Active Transport) CellAssay->ResultGlycoside Glycoside

Caption: Experimental workflow for differentiating the physicochemical and biological properties of the aglycone and its glycoside.

References

  • Structure-Activity Relationships of Phenolic Acids

    • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine. Link

  • Salicylate Glycoside Metabolism

    • Malerba, M., & Cerana, R. (2016). Recent Advances of Salicylic Acid in Plant Biotechnology. Plant Cell, Tissue and Organ Culture. Link

  • Colon-Targeted Delivery Systems

    • Sinha, V. R., & Kumria, R. (2001). Polysaccharides in colon-specific drug delivery. International Journal of Pharmaceutics. Link

  • Chemical Data (Aglycone)

    • PubChem. (n.d.). Compound Summary: 3,6-Dimethoxysalicylic acid (CID 12970725). National Center for Biotechnology Information. Link

  • Enzymatic Hydrolysis Protocols

    • Wrolstad, R. E., et al. (2005). Handbook of Food Analytical Chemistry, Pigments, Colorants, Flavors, Texture, and Bioactive Food Components. John Wiley & Sons. Link

Sources

Differential Biological Activities of Dimethoxybenzoic Acid Positional Isomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethoxybenzoic acids (DMBAs) represent a class of benzoic acid derivatives where the positioning of the two methoxy (-OCH₃) groups critically dictates biological efficacy, metabolic fate, and transport mechanics. While 3,4-dimethoxybenzoic acid (Veratric Acid) is the pharmacological "gold standard" due to its robust anti-inflammatory and antioxidant profiles, other positional isomers like 2,6-DMBA provide critical negative controls in transport studies due to steric hindrance.

This guide moves beyond generic descriptions, offering a rigorous structural-activity relationship (SAR) analysis, comparative efficacy data, and self-validating experimental protocols for evaluating these isomers in drug discovery pipelines.

Part 1: The Chemical Landscape & Isomer Profiles

The biological divergence of DMBA isomers is rooted in their electronic and steric environments. The "Ortho Effect" and resonance stabilization capabilities are the primary drivers of these differences.

Comparative Isomer Profile Table
IsomerCommon NameKey Chemical FeaturePrimary Biological Utility
3,4-DMBA Veratric AcidPara/Meta substitution allows resonance stabilization.High Activity: Anti-inflammatory (NF-κB), Antioxidant, Antihypertensive.
2,6-DMBA --Steric Hindrance: Carboxyl group twisted ~56° out of plane.Negative Control: Blocks uptake by Monocarboxylic Acid Transporters (MCTs).
3,5-DMBA --Meta/Meta symmetry; lacks ortho/para resonance contribution.Moderate Activity: Used as a scaffold for resveratrol analogs; lower antioxidant potential than 3,4-DMBA.
2,3-DMBA o-Veratric AcidOrtho/Meta substitution; lower pKa due to ortho-effect.Synthetic Scaffold: Precursor for high-affinity metal chelators and benzamides.
2,4-DMBA --Asymmetric; forms standard hydrogen-bonded dimers.Metabolic Marker: Often analyzed as a breakdown product of anthocyanins.

Part 2: Comparative Biological Efficacy

Antioxidant Potency: The Resonance Argument

Antioxidant activity in phenolic/methoxy acids relies on the stability of the resulting radical after electron donation.

  • Superiority of 3,4-DMBA: The methoxy group at the para position (C4) can donate electrons via resonance to stabilize the radical formed at the carboxyl or ring.

  • Inferiority of 3,5-DMBA: The meta positioning prevents direct resonance stabilization of the radical center, resulting in significantly higher IC50 values (lower potency) in DPPH and ABTS assays compared to the 3,4-isomer.

Membrane Transport: The Steric Gatekeeper

One of the most distinct biological differences lies in cellular uptake.

  • Mechanism: Benzoic acid derivatives are typically transported via Monocarboxylic Acid Transporters (MCTs).

  • The 2,6-DMBA Anomaly: Research confirms that 2,6-DMBA is not a substrate for MCT1 due to steric hindrance. The two ortho methoxy groups force the carboxyl moiety out of the aromatic plane, preventing the "lock-and-key" fit required for the transporter. This makes 2,6-DMBA an excellent negative control for distinguishing carrier-mediated transport from passive diffusion.

Anti-Inflammatory Signaling (NF-κB Pathway)

3,4-DMBA (Veratric Acid) exhibits potent anti-inflammatory activity by modulating the Nuclear Factor kappa B (NF-κB) pathway. Other isomers (specifically 3,5- and 2,4-) show significantly reduced efficacy in this specific pathway.

Mechanism Visualization: The following diagram illustrates the specific intervention points of 3,4-DMBA within the inflammatory cascade.

NFkB_Pathway Stimulus LPS / UVB Stimulus Receptor TLR4 Receptor Stimulus->Receptor IKK IKK Complex (Phosphorylation) Receptor->IKK IkB IkB-alpha (Inhibitor) IKK->IkB Phosphorylates NFkB_Cyto NF-kB (p65/p50) Cytoplasmic IkB->NFkB_Cyto Binds/Sequesters Degradation Ubiquitination & Degradation IkB->Degradation If Phosphorylated Translocation Nuclear Translocation NFkB_Cyto->Translocation If IkB Degraded Veratric 3,4-DMBA (Veratric Acid) Veratric->IKK INHIBITS Veratric->NFkB_Cyto Stabilizes Complex DNA DNA Binding (Pro-inflammatory Genes) Translocation->DNA Cytokines COX-2, iNOS, IL-6 DNA->Cytokines

Caption: Mechanism of 3,4-DMBA anti-inflammatory action. The compound inhibits IKK-mediated phosphorylation, preventing NF-κB nuclear translocation.

Part 3: Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for comparative analysis of these isomers.

Protocol A: Differential Antioxidant Capacity (DPPH Assay)

Rationale: This assay validates the resonance stabilization theory. 3,4-DMBA should show activity; 3,5-DMBA should show minimal activity.

  • Preparation: Dissolve isomers (3,4-, 3,5-, and 2,4-DMBA) in methanol to create a 10 mM stock.

  • Dilution: Prepare serial dilutions (10 - 200 µM).

  • Reaction: Mix 100 µL of sample with 100 µL of 0.2 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

  • Incubation: Incubate in total darkness at 25°C for 30 minutes .

    • Critical Control: Use Ascorbic Acid as a positive control and pure methanol as a blank.

  • Measurement: Read absorbance at 517 nm .

  • Calculation:

    
    
    
  • Validation: The color change from purple to yellow must be dose-dependent. If 2,6-DMBA shows activity, check for solvent impurities, as steric hindrance usually limits its radical scavenging speed.

Protocol B: Caco-2 Transport Specificity (MCT Uptake)

Rationale: To confirm the "Steric Gatekeeper" hypothesis distinguishing 2,6-DMBA from 3,4-DMBA.

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts (0.4 µm pore size) and culture for 21 days to form a differentiated monolayer.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Value must be >300 Ω·cm².

  • Buffer Prep: Use HBSS at pH 6.0 (apical) and pH 7.4 (basolateral) to create a proton gradient driving MCT activity.

  • Dosing:

    • Group A: 1 mM Benzoic Acid (Control substrate).

    • Group B: 1 mM 3,4-DMBA.

    • Group C: 1 mM 2,6-DMBA.

  • Transport Phase: Incubate at 37°C. Sample basolateral chamber at 15, 30, 60, and 90 min.

  • Analysis: Quantify via HPLC-UV (280 nm).

  • Expected Outcome: 3,4-DMBA will show linear accumulation; 2,6-DMBA will show negligible transport (similar to passive diffusion markers like mannitol).

Part 4: Logical Selection Framework (SAR)

When designing a new drug or probe, selecting the correct isomer is crucial. Use this logic flow to determine the appropriate DMBA isomer for your application.

SAR_Logic Start Select Application Q1 Target Mechanism? Start->Q1 Path_Inflam Anti-Inflammatory (NF-kB / COX-2) Q1->Path_Inflam Bioactivity Path_Transport Transport Study (MCT Uptake) Q1->Path_Transport PK/ADME Path_Synth Synthesis Scaffold (Chelators) Q1->Path_Synth Chemistry Select_34 Use 3,4-DMBA (Veratric Acid) Path_Inflam->Select_34 High Potency Path_Transport->Select_34 Active Substrate Select_26 Use 2,6-DMBA (Negative Control) Path_Transport->Select_26 Steric Block Select_23 Use 2,3-DMBA (Ortho-Chelation) Path_Synth->Select_23 Metal Binding

Caption: SAR Decision Tree for selecting DMBA isomers based on experimental goals.

References

  • Anti-Inflammatory Mechanism of Veratric Acid

    • Title: Veratric acid inhibits iNOS expression and NO production in LPS-stimul
    • Source: PubMed / NCBI[1]

    • URL:[Link] (Search Term: Veratric acid NF-kB)

  • Steric Hindrance in 2,6-Disubstituted Benzoic Acids

    • Title: Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters.
    • Source: Pesticide Biochemistry and Physiology
    • URL:[Link]

  • Antioxidant SAR of Benzoic Acid Derivatives

    • Title: Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid.[2]

    • Source: Food Chemistry[2][3]

    • URL:[Link]

  • Crystal Structure & Polymorphism of 2,6-DMBA

    • Title: Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystalliz
    • Source: MDPI Crystals
    • URL:[Link]

  • 3,5-Dimethoxybenzoic Acid Properties

    • Title: 3,5-Dimethoxybenzoic Acid Compound Summary.
    • Source: PubChem[1][4][5][6][7]

    • URL:[Link]

Sources

Safety Operating Guide

2-Hydroxy-3,6-dimethoxybenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive disposal protocol for 2-Hydroxy-3,6-dimethoxybenzoic acid (CAS: 1202796-53-9).[1][2] It is designed for laboratory personnel requiring immediate, compliant, and safe handling procedures.[2][3]

Substance Identification & Hazard Profile

Before initiating disposal, verify the chemical identity to ensure compatibility with waste streams.[2]

PropertyDetail
Chemical Name 2-Hydroxy-3,6-dimethoxybenzoic acid
Synonym 3,6-Dimethoxysalicylic acid
CAS Number 1202796-53-9
Molecular Formula C₉H₁₀O₅
Acidity (pKa) ~2.97 (Carboxyl), ~10 (Phenol) [Predicted]
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335)
RCRA Classification Non-listed (unless mixed); Manage as Characteristic Waste (Irritant/Toxic)

Core Safety & PPE Requirements

Treat this compound as a functionalized salicylic acid derivative. The primary risks during disposal are dust inhalation and contact dermatitis caused by the phenolic and acidic moieties.[2]

  • Respiratory: NIOSH-approved N95 particulate respirator or higher if handling dry powder outside a fume hood.[2][4]

  • Ocular: Chemical splash goggles (ANSI Z87.1).[2] Do not use safety glasses alone if working with liquid solutions, as phenolic acids can cause severe corneal damage.[2]

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).[2] Double-gloving is recommended for concentrated stock solutions.[2][4]

  • Engineering Controls: All weighing and waste transfer must occur inside a certified chemical fume hood.

Disposal Decision Matrix (Workflow)

The following logic gate determines the correct waste stream based on the physical state of the material.

DisposalWorkflow Start Waste Material Generated StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Contaminated Gloves, Weigh Boats) StateCheck->Solid Dry Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid Solution SolidBin Solid Hazardous Waste Container (Label: Toxic/Irritant Solid) Solid->SolidBin Bag & Tag SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated Solvent Stream (e.g., DCM, Chloroform) SolventCheck->Halo Halogenated NonHalo Non-Halogenated Solvent Stream (e.g., MeOH, Acetone, DMSO) SolventCheck->NonHalo Flammable/Organic Aqueous Aqueous Waste Stream (pH Adjusted 5-9) SolventCheck->Aqueous Water-Based

Figure 1: Decision logic for segregating 2-Hydroxy-3,6-dimethoxybenzoic acid waste streams.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Substance & Debris)

Applicable for: Expired stocks, spill cleanup residues, contaminated paper towels, and gloves.[4]

  • Containment: Place the solid material into a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) to prevent potential exothermic reactions with the methoxy/phenol groups.[2]

  • Secondary Container: Transfer the sealed bag into the laboratory's designated "Solid Hazardous Waste" drum or pail.

  • Labeling: Affix a hazardous waste tag detailing:

    • Chemical Name: 2-Hydroxy-3,6-dimethoxybenzoic acid.[1][2][4][5][6][7][8]

    • Hazards: Irritant, Toxic.[2][3]

Protocol B: Liquid Waste (Organic Solutions)

Applicable for: Reaction mixtures in methanol, DMSO, or dichloromethane.[2][4]

  • Compatibility Check: Ensure the waste container is compatible with the solvent.[2]

    • Example: Do not use standard LDPE carboys for chloroform solutions; use HDPE or glass.[2]

  • Transfer: Pour the solution into the appropriate solvent waste carboy (Halogenated vs. Non-Halogenated).

    • Note: 2-Hydroxy-3,6-dimethoxybenzoic acid is fully compatible with standard organic waste streams intended for incineration.[2][4]

  • Rinsing: Triple-rinse the original vessel with a small volume of the compatible solvent and add the rinsate to the waste container.[2]

Protocol C: Aqueous Waste

Applicable for: Buffer solutions or HPLC waste.[2][4]

  • pH Check: The compound is acidic.[2][9][10] Check the pH of the waste solution.[2][9][11][12]

  • Neutralization (Optional but Recommended): If the waste stream requires a neutral pH (often required for pickup), slowly add 1M Sodium Bicarbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ) until pH is between 6 and 9.[2]
    • Caution: Neutralization of acidic phenols can generate heat.[2] Perform slowly.

  • Collection: Collect in the "Aqueous Toxic" waste container. Do not pour down the drain. Even if neutralized, the organic content (COD) and potential biological activity prohibit sewer disposal under EPA regulations.[2]

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Isolate: Evacuate the immediate area (radius of 10 ft) if dust is airborne.[2]

  • PPE Up: Don safety goggles, N95 respirator, and double nitrile gloves.[2]

  • Contain:

    • Dry Spill: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.[2]

    • Liquid Spill: Cover with an inert absorbent (vermiculite or spill pads).[2] Do not use combustible materials (like sawdust) if the solvent is an oxidizer (unlikely here, but good practice).[2]

  • Clean: Wipe the surface with a dilute soap solution (1% Alconox) followed by water.[2] Treat all cleanup materials as Solid Hazardous Waste (Protocol A).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235398, 2-Hydroxy-3,6-dimethoxybenzoic acid. Retrieved from [Link][2][4]

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[2] Retrieved from [Link][2][4][13]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][2][4]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.